2-(2,3-Difluorophenyl)-2-oxoacetic acid
Description
2-(2,3-Difluorophenyl)-2-oxoacetic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a reactive oxoacetic acid group (-COCOOH). The compound’s molecular formula is C₈H₄F₂O₃, with an estimated molecular weight of 186.11 g/mol (similar to 2-(2,5-difluorophenyl)-2-oxoacetic acid, ). Fluorine substitution at the 2- and 3-positions likely influences its acidity, solubility, and reactivity in synthetic applications, such as in the formation of hydrazones or coordination complexes .
Properties
Molecular Formula |
C8H4F2O3 |
|---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
InChI Key |
LPBPHTMEMPQWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-2-oxoacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield the desired product .
Industrial Production Methods
The industrial preparation method for this compound follows a similar route, with an emphasis on optimizing reaction conditions for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and ensuring efficient purification techniques to achieve high product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2,3-Difluorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(2,3-difluorophenyl)-2-oxoacetic acid with its isomers and functional analogues:
*Estimated based on analogues; †From 2-((2,6-difluorophenyl)amino)-2-oxoacetic acid .
Key Observations:
- Fluorine Position Effects: Electron-Withdrawing Effects: The 2,3-difluoro substitution likely enhances acidity compared to mono-fluoro derivatives (e.g., 3-fluoro or 4-fluoro) due to cumulative electron withdrawal, stabilizing the deprotonated form . Steric and Electronic Effects: 2,3-Difluoro substitution may hinder rotational freedom in the phenyl ring, affecting crystallinity and reactivity in metal coordination (cf. SHELX-refined structures in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
